4-Bromo-2-(tributylstannyl)thiazole
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Overview
Description
4-Bromo-2-(tributylstannyl)thiazole is a useful research compound. Its molecular formula is C15H28BrNSSn and its molecular weight is 453.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : The compound 4-Bromo-2-(tributylstannyl)thiazole serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For example, it can be involved in Stille cross-coupling reactions, which are pivotal in creating complex organic molecules with applications in medicinal chemistry and materials science. The versatility of this compound allows for the introduction of various functional groups, leading to the synthesis of biologically active molecules and novel organic materials (Bookser, 2000).
Development of Ionic Liquids : Thiazole derivatives, including those related to this compound, have been used in the development of organic ionic liquids (OILs). These OILs have shown potential in promoting chemical reactions such as the benzoin condensation, highlighting their utility as eco-friendly solvents and catalysts in organic synthesis (Davis & Forrester, 1999).
Antimicrobial Activity : Some derivatives synthesized from this compound have demonstrated antimicrobial properties. This is particularly relevant in the search for new therapeutic agents against resistant strains of bacteria and fungi. The ability to modify the thiazole core structure allows for the exploration of a wide range of biological activities, potentially leading to the development of new antimicrobial drugs (Ramadan, 2010).
Material Science : Thiazole derivatives, including those related to this compound, have found applications in material science, particularly in the synthesis of organic dyes and pigments. These compounds can impart desirable properties such as color stability and lightfastness to materials, making them valuable in the textile and printing industries (Tanaka et al., 1991).
Mechanism of Action
Target of Action
Organotin compounds like this are generally known for their wide range of biological activities, including antitumor, antifungal, and antibacterial effects .
Mode of Action
It’s known that organotin compounds often interact with biological targets through coordination to functional groups, such as sulfhydryl groups in proteins . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including protein synthesis, enzyme activity, and cell division .
Result of Action
Organotin compounds are known to have cytotoxic effects, which can lead to cell death .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(tributylstannyl)thiazole can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature .
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-tributylstannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBDCVVDIHDNRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453247 |
Source
|
Record name | 4-Bromo-2-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173978-98-8 |
Source
|
Record name | 4-Bromo-2-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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